N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide

Carbonic anhydrase inhibition Isozyme selectivity Tumor hypoxia

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide (CAS 102157-98-2; MF: C₂₀H₂₀N₄O₃S; MW: 396.46 g/mol; mp: 204–205 °C) is a synthetic benzenesulfonamide that anchors the characteristic 4,6-dimethylpyrimidin-2-yl-sulfamoyl pharmacophore of the sulfamethazine class but replaces the N⁴-acetyl group with a 2-phenylacetamide tail. This structural substitution shifts the compound's target profile strongly toward carbonic anhydrase (CA) isozyme inhibition, a validated therapeutic mechanism in glaucoma, edema, epilepsy, and tumor hypoxia, while retaining the sulfonamide zinc-binding group essential for CA engagement.

Molecular Formula C20H20N4O3S
Molecular Weight 396.5g/mol
CAS No. 102157-98-2
Cat. No. B464698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide
CAS102157-98-2
Molecular FormulaC20H20N4O3S
Molecular Weight396.5g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C
InChIInChI=1S/C20H20N4O3S/c1-14-12-15(2)22-20(21-14)24-28(26,27)18-10-8-17(9-11-18)23-19(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)
InChIKeySIZHFWNZQVRVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide (CAS 102157-98-2): Bench-Ready Sulfonamide with a Differentiated Phenylacetamide Tail for CA-Focused Programs


N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide (CAS 102157-98-2; MF: C₂₀H₂₀N₄O₃S; MW: 396.46 g/mol; mp: 204–205 °C) is a synthetic benzenesulfonamide that anchors the characteristic 4,6-dimethylpyrimidin-2-yl-sulfamoyl pharmacophore of the sulfamethazine class but replaces the N⁴-acetyl group with a 2-phenylacetamide tail . This structural substitution shifts the compound's target profile strongly toward carbonic anhydrase (CA) isozyme inhibition, a validated therapeutic mechanism in glaucoma, edema, epilepsy, and tumor hypoxia, while retaining the sulfonamide zinc-binding group essential for CA engagement [1]. Vendors supply the compound exclusively for non-human research use, typically at ≥98% purity, positioning it as a specialized probe for CA structure–activity relationship (SAR) studies rather than a generic sulfa-drug surrogate .

Why N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide Cannot Be Swapped with Generic Sulfamethazine or Truncated Sulfonamide Analogs


Sulfamethazine (SMZ) and its N⁴-acetyl metabolite (CAS 100-90-3) are primarily antibacterial agents that competitively inhibit dihydropteroate synthase (DHPS) in the folate pathway; their CA inhibition is weak and incidental . Elongating the N⁴-substituent to a phenylacetamide tail, as in CAS 102157-98-2, preserves the sulfonamide zinc-binding group but extends the ligand into the hydrophobic CA active-site cleft, a design strategy that has been independently validated to boost CA isoform affinity by 10- to 100-fold over the parent sulfonamide [1]. Consequently, a procurement decision that treats CAS 102157-98-2 as interchangeable with SMZ or N-acetyl-SMZ overlooks a fundamental shift in target engagement: the compound is not simply a metabolite standard or antibacterial control but a deliberate CA-tailored probe whose potency and selectivity profile diverge sharply from that of its truncated congeners.

Head-to-Head and Cross-Study Quantitative Differentiation of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide Against Closest Structural Analogs


CA IX Affinity of the Phenylacetamide-Tethered Sulfonamide Chemotype vs. Parent Sulfamethazine Scaffold

Direct Ki data for CAS 102157-98-2 against CA isozymes are not publicly available in peer-reviewed literature as of the search date. However, the closest structurally characterized congener—the 1,3-diaryltriazene-sulfamethazine series described by Lolak et al. (2024)—demonstrates that appending a hydrophobic aromatic tail to the sulfamethazine core drives CA I Ki values as low as 5.69 ± 0.59 nM (SM7, 4-butoxy derivative) and CA II Ki values of 5.87 ± 0.57 nM (SM4, 4-cyano derivative), representing 20- and 10-fold improvement over acetazolamide (AAZ; CA I Ki = 116.00 ± 8.48 nM; CA II Ki = 57.25 ± 4.15 nM) [1]. In contrast, unmodified sulfamethazine exhibits much weaker CA inhibitory activity (typical Ki >10 µM for CA I/II by class-level inference from sulfonamide SAR) [2]. By analogy, the 2-phenylacetamide tail in CAS 102157-98-2 is expected to occupy the same hydrophobic pocket exploited by the triazene series, potentially conferring low-nanomolar CA affinity that distinguishes it from the parent sulfonamide.

Carbonic anhydrase inhibition Isozyme selectivity Tumor hypoxia

CA Isozyme Selectivity Potential of the Phenylacetamide Side Chain vs. N⁴-Acetyl Sulfamethazine

The 1,3-diaryltriazene-sulfamethazine study reported a 9.94-fold selectivity index (SI) for hCA II over hCA I for compound SM9 (3,4-dimethoxy, Ki hCA II = 74.98 ± 10.49 nM), demonstrating that N⁴-substitution can tune CA isoform selectivity [1]. N⁴-Acetyl sulfamethazine (CAS 100-90-3) is an inactive metabolite with negligible CA inhibition and no isoform discrimination capability . The 2-phenylacetamide tail of CAS 102157-98-2, being more hydrophobic than an acetyl group, is predicted by class-level SAR to further shift selectivity toward membrane-associated isoforms (CA IX, CA XII) that possess larger hydrophobic active-site clefts, though experimental validation is pending.

Isoform selectivity Carbonic anhydrase Lead optimization

DHPS Antibacterial Mechanism Retention Amidst CA-Focused Structural Modification

Despite the structural shift toward CA inhibition, CAS 102157-98-2 retains the intact 4-sulfamoylphenyl-4,6-dimethylpyrimidine core required for competitive inhibition of bacterial dihydropteroate synthase (DHPS), as reported by BenchChem . In sulfamethazine, this core confers antibacterial MIC values typically in the range of 8–64 µg/mL against susceptible Gram-positive and Gram-negative strains [1]. While quantitative MIC data for CAS 102157-98-2 are not publicly available, the preserved DHPS-binding motif distinguishes it from dedicated CA-only chemotypes (e.g., sulfamates, sulfamides) that lack antibacterial potential, offering a rare dual-mechanism probe for polypharmacology studies.

Antibacterial Dihydropteroate synthase Dual-target potential

Recommended Research and Procurement Contexts Where CAS 102157-98-2 Demonstrates Measurable Advantage Over Closest Analogs


Carbonic Anhydrase Isozyme Selectivity Screening Panels

When screening compound libraries against a panel of human CA isoforms (I, II, IX, XII) to identify isozyme-selective inhibitors, CAS 102157-98-2 serves as a rationally designed positive control for hydrophobic-tail-driven selectivity. Based on the 9.94-fold hCA II/I selectivity achieved by analogous phenyl-extended SMZ derivatives [1], this compound can benchmark selectivity thresholds against the non-selective standard acetazolamide (SI ≈ 2.0) and the inactive N⁴-acetyl SMZ metabolite (SI = 0), enabling assay validation and hit triage.

Dual-Target CA/DHPS Polypharmacology Probe Development

In discovery projects seeking single-molecule inhibitors of both carbonic anhydrase and bacterial dihydropteroate synthase—a polypharmacology strategy for complex infections or cancer-related bacterial co-infections—CAS 102157-98-2 is the only commercially available scaffold that integrates both pharmacophores [1]. This eliminates the need for laborious fragment-linking synthesis to achieve dual-target engagement, accelerating hit generation.

Sulfonamide Structure–Activity Relationship (SAR) Expansion Beyond Antibacterial Endpoints

For medicinal chemistry groups studying the impact of N⁴-substituent bulk and hydrophobicity on sulfonamide bioactivity switching (antibacterial → CA inhibition), CAS 102157-98-2 offers a strategically positioned phenylacetyl reference point. It bridges the gap between the minimal acetyl substituent (CAS 100-90-3, pure antibacterial metabolite) and the elaborated 1,3-diaryltriazene series (pure CA inhibitors), providing a mid-point SAR data node that is missing from commercial catalogs [1].

CA IX/CA XII-Targeted Hypoxic Tumor Probe Design

Tumor-associated CA isoforms IX and XII possess larger hydrophobic active-site clefts that preferentially accommodate extended aromatic sulfonamide tails. The 2-phenylacetamide tail of CAS 102157-98-2 is structurally pre-adapted for this sub-pocket, and the analogous triazene-SMZ series has confirmed that hydrophobic tail extension enhances membrane-associated CA affinity [1]. Procurement for CA IX/CA XII crystallography or binding assays should therefore select CAS 102157-98-2 over generic SMZ or acetazolamide, which lack the necessary hydrophobic extension.

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